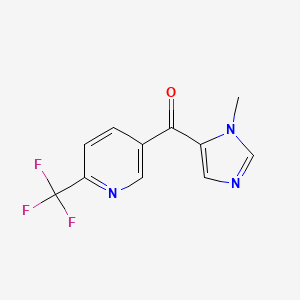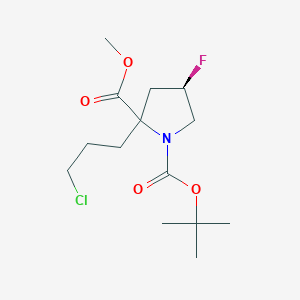
3-Biphenylacetic acid, 4'-chloro-5-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenylacetic acid, 4’-chloro-5-propoxy-: is a chemical compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol It is a derivative of biphenylacetic acid, where the biphenyl structure is substituted with a chloro group at the 4’ position and a propoxy group at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-propoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid as the core structure.
Propoxylation: The propoxy group is introduced at the 5 position through nucleophilic substitution, often using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Biphenylacetic acid, 4’-chloro-5-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro and propoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted biphenylacetic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenylacetic acids.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine: In the field of medicine, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is explored for its potential therapeutic properties. It may be investigated for its anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-propoxy- involves its interaction with specific molecular targets. The chloro and propoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The biphenylacetic acid core structure allows for interactions with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
- 3-Biphenylacetic acid, 4’-chloro-
- 3-Biphenylacetic acid, 5-propoxy-
- 3-Biphenylacetic acid, 4’-bromo-5-propoxy-
Comparison: Compared to its analogs, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is unique due to the presence of both chloro and propoxy groups. This combination may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61927-06-8 |
|---|---|
Formule moléculaire |
C17H17ClO3 |
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-5-propoxyphenyl]acetic acid |
InChI |
InChI=1S/C17H17ClO3/c1-2-7-21-16-9-12(10-17(19)20)8-14(11-16)13-3-5-15(18)6-4-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,20) |
Clé InChI |
SZTJOZJNKITFNG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)
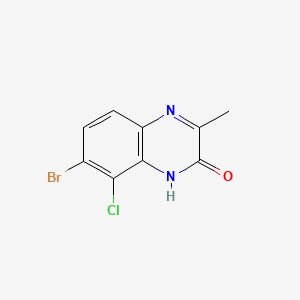
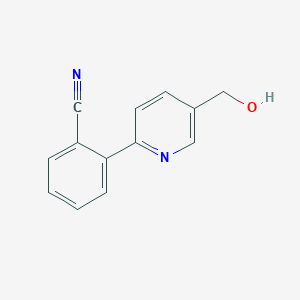
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
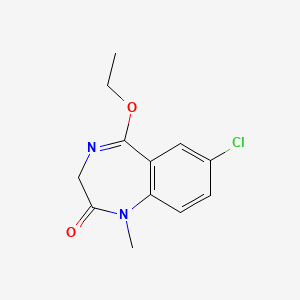
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
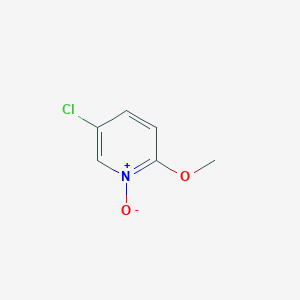

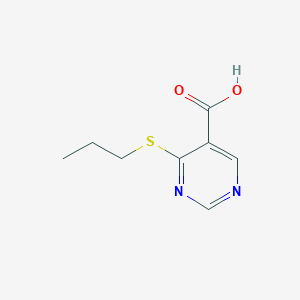
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
